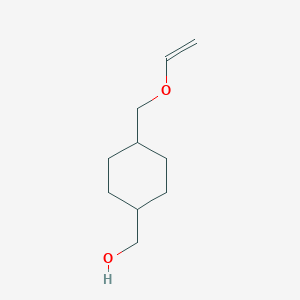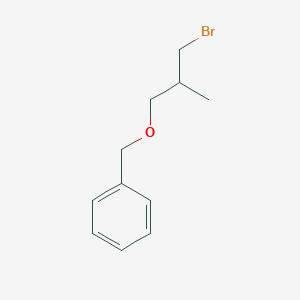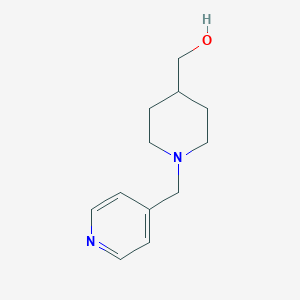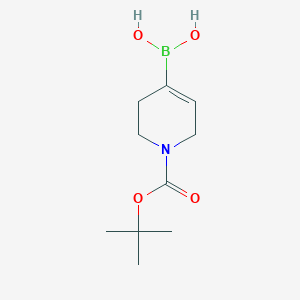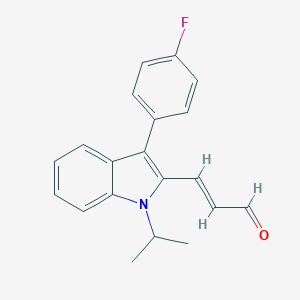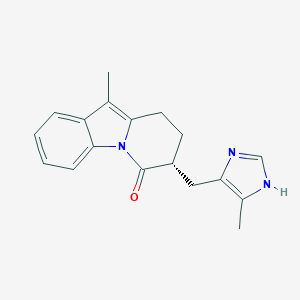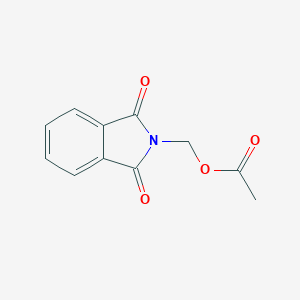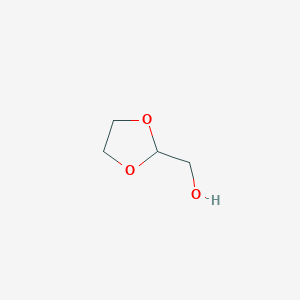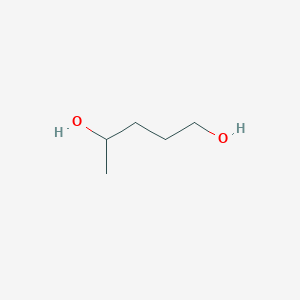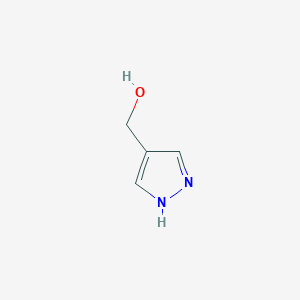
(1H-Pyrazol-4-YL)methanol
概要
説明
4-ヒドロキシメチルピラゾールは、2つの窒素原子を含む五員環を特徴とするピラゾール類に属する有機化合物です。 この化合物は、アルコール脱水素酵素の競合阻害剤であるフォメピゾールの主要代謝物です 。 分子式はC4H6N2O、分子量は98.10 g/molです .
2. 製法
合成経路と反応条件: 4-ヒドロキシメチルピラゾールは、さまざまな方法で合成できます。 効果的な方法の1つは、クルチウス反応の条件下で、4-ヒドロキシメチルピラゾール-3-カルボニルアジドを脂肪族および芳香族の第一級アミンと反応させることです 。 別の方法には、置換された芳香族アルデヒドとトシルヒドラジンを縮合させ、続いて末端アルキンとの環状付加反応を行う方法が含まれます .
工業的製造方法: 4-ヒドロキシメチルピラゾールの工業的製造は、通常、収率と純度を最適化して、上記の製法を用いた大規模合成によって行われます。反応条件は、目的の生成物を不純物が最小限になるように慎重に制御されます。
3. 化学反応解析
反応の種類: 4-ヒドロキシメチルピラゾールは、酸化、還元、置換反応など、さまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化することができます。
還元: 還元は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用いて達成できます。
置換: 置換反応は、多くの場合、塩素化剤または求核剤を、塩基性または酸性条件下で使用して行われます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化するとピラゾールカルボン酸が生成され、還元するとピラゾールアルコールが生成されることがあります .
4. 科学研究での応用
4-ヒドロキシメチルピラゾールは、科学研究において幅広い用途があります。
化学: これは、より複雑なピラゾール誘導体の合成のための構成ブロックとして使用されます。
生物学: これは、フォメピゾールとそのアルコール脱水素酵素への影響に関する研究で代謝物として役立ちます。
医学: この化合物は、特にアルコール中毒の治療において、その潜在的な治療効果について調査されています。
準備方法
Synthetic Routes and Reaction Conditions: 4-Hydroxymethylpyrazole can be synthesized through various methods. One effective method involves the interaction of 4-hydroxymethylpyrazole-3-carbonyl azides with primary aliphatic and aromatic amines under the conditions of the Curtius reaction . Another method includes the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes .
Industrial Production Methods: Industrial production of 4-Hydroxymethylpyrazole typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
化学反応の分析
Types of Reactions: 4-Hydroxymethylpyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols .
科学的研究の応用
4-Hydroxymethylpyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: It serves as a metabolite in studies involving Fomepizole and its effects on alcohol dehydrogenase.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the context of alcohol poisoning treatments.
Industry: It is used in the development of various pharmaceuticals and agrochemicals.
作用機序
4-ヒドロキシメチルピラゾールの作用機序は、その母体化合物であるフォメピゾールと密接に関連しています。これは、アルコールの代謝に関与する酵素であるアルコール脱水素酵素の競合的阻害剤として作用します。 この酵素を阻害することにより、4-ヒドロキシメチルピラゾールは、メタノールやエチレングリコールなどの物質からの有毒な代謝物の生成を防ぎます .
類似の化合物:
4-メチルピラゾール:
1-メチル-4-ヒドロキシメチルピラゾール: 類似の特性を持つが、置換パターンが異なる誘導体です。
1,3-ジメチル-4-ヒドロキシメチルピラゾール: 追加のメチル基を持つ別の誘導体です
独自性: 4-ヒドロキシメチルピラゾールは、特定のヒドロキシメチル置換により、独特の化学的および生物学的特性を備えており、ユニークです。 フォメピゾールの主要代謝物としての役割は、アルコール脱水素酵素阻害とその関連する治療的応用に関する研究における重要性を強調しています .
類似化合物との比較
4-Methylpyrazole:
1-Methyl-4-hydroxymethylpyrazole: A derivative with similar properties but different substitution patterns.
1,3-Dimethyl-4-hydroxymethylpyrazole: Another derivative with additional methyl groups
Uniqueness: 4-Hydroxymethylpyrazole is unique due to its specific hydroxymethyl substitution, which imparts distinct chemical and biological properties. Its role as a primary metabolite of Fomepizole highlights its importance in the study of alcohol dehydrogenase inhibition and related therapeutic applications .
特性
IUPAC Name |
1H-pyrazol-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c7-3-4-1-5-6-2-4/h1-2,7H,3H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMKJOOJKCAEJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179882 | |
| Record name | 1H-Pyrazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25222-43-9 | |
| Record name | 1H-Pyrazole-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25222-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxymethylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025222439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H-Pyrazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYMETHYLPYRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z3Y85WYBN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Hydroxymethylpyrazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060768 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential therapeutic applications of (1H-Pyrazol-4-YL)methanol derivatives?
A1: Research suggests that this compound derivatives exhibit promising analgesic and anti-inflammatory properties. Studies on ω-Dialkylaminoalkyl ethers of Phenyl-(5-substituted 1-phenyl-1H- pyrazol-4-yl)methanols demonstrated significant activity in reducing pain response in the acetic acid writhing test in mice [, ]. Additionally, certain derivatives showed efficacy in reducing carrageenan-induced edema in rats, indicating anti-inflammatory potential []. Further research explored their potential as antidiabetic agents. Specifically, studies investigated the synthesis and evaluation of various this compound derivatives, revealing promising hypoglycemic activity in some compounds [].
Q2: How does the structure of this compound derivatives influence their biological activity?
A2: The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring and the nature of the alkyl chain in the ω-Dialkylaminoalkyl ether moiety significantly influence the analgesic and anti-inflammatory activity of this compound derivatives []. Similarly, for antidiabetic activity, modifications at the 1 and 3 positions of the pyrazole ring and the presence of specific functional groups were crucial for the observed effects [].
Q3: Has this compound been investigated in the context of HIV research?
A3: Yes, this compound derivatives have been explored for their interactions with HIV-1 integrase. Specifically, crystal structures of the HIV-1 IN core domain complexed with (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol and [1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol have been resolved [, ]. These structural insights provide valuable information for developing potential HIV integrase inhibitors.
Q4: What synthetic strategies are employed to obtain this compound derivatives?
A4: The synthesis of this compound derivatives involves various chemical transformations. One approach utilizes 3-hydroxy-1H-pyrazole-4-carboxylate d'éthyle as a common starting material []. Through regiospecific O- and N-alkylation reactions at positions 1 and 3, and palladium(0)-catalyzed coupling reactions at position 5, diversely functionalized derivatives can be synthesized. Additionally, the "Eenie-Meenie" reaction has been employed to synthesize 4-benzylpyrazoles from (3-methoxy-1-methyl-1H-pyrazol-4-yl)-methanol []. Another study utilized a multistep synthesis starting from commercially available methanols and employed oxidation, Grignard reaction, and etherification to obtain the desired ω-Dialkylaminoalkyl ethers [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


